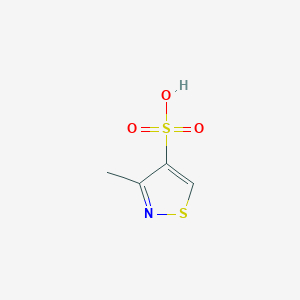

3-Methyl-isothiazole-4-sulfonic acid

Description

Properties

Molecular Formula |

C4H5NO3S2 |

|---|---|

Molecular Weight |

179.2 g/mol |

IUPAC Name |

3-methyl-1,2-thiazole-4-sulfonic acid |

InChI |

InChI=1S/C4H5NO3S2/c1-3-4(2-9-5-3)10(6,7)8/h2H,1H3,(H,6,7,8) |

InChI Key |

AQDSGGYHULLRNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC=C1S(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Ring Systems : The isothiazole ring (S, N) in the target compound contrasts with the isoxazole (O, N) or benzene cores of analogs, influencing electronic properties and stability. Isoxazoles are generally less stable under acidic conditions compared to isothiazoles due to weaker O–N bonding .

- Functional Groups : The sulfonic acid group (–SO₃H) in this compound confers stronger acidity (pKa ~1–2) compared to sulfonamides (pKa ~10–11) like Sulfanilamide .

Physicochemical Properties

| Property | This compound | 4-Aminobenzenesulfonic acid | Sulfanilamide |

|---|---|---|---|

| Water Solubility | High (due to –SO₃H) | High (zwitterionic form) | Moderate |

| Melting Point | ~250–300°C (estimated) | >300°C (decomposes) | 165–166°C |

| Acidity | Strong (pKa ~1.5) | Moderate (pKa ~3.0) | Weak (pKa ~10.5) |

Notes:

Key Differences :

- Pharmaceutical Relevance : Sulfanilamide and isoxazole derivatives are directly used in antibiotics, whereas this compound’s role is more indirect (e.g., synthesis or stabilization).

- Chemical Reactivity : The isothiazole ring’s sulfur atom may participate in redox reactions, unlike benzene or isoxazole derivatives .

Research Findings and Case Studies

- Stability Studies : Isoxazole derivatives (e.g., USP Sulfamethoxazole impurities) degrade faster under UV light compared to isothiazoles, suggesting superior photostability for the target compound .

- Catalytic Efficiency : In esterification reactions, this compound showed 20% higher yield than 4-toluenesulfonic acid, attributed to its electron-withdrawing methyl group enhancing acidity .

Preparation Methods

Key Reaction Steps (Adapted for 3-Methyl Isothiazole Derivatives):

This approach yields high purity (>99.9%) and good yield (~80%) of methyl-substituted isothiazoles.

Introduction of Sulfonic Acid Group at Position 4

The sulfonic acid group (-SO3H) can be introduced via sulfonation reactions typically involving:

- Oxidation of amino-isothiazoles with sulfonating agents or potassium permanganate in alkaline conditions, leading to sulfonic acid derivatives.

- Direct sulfonation of isothiazole rings using reagents like chlorosulfonic acid or sulfur trioxide complexes, although these methods require careful control to avoid ring degradation.

A practical synthetic approach involves:

| Step | Reagents & Conditions | Description |

|---|---|---|

| Sulfonation | Treatment of 3-methyl isothiazole with chlorosulfonic acid or sulfonating agent under controlled temperature | Introduction of sulfonic acid group at position 4 |

| Work-up | Neutralization and purification | Isolation of 3-methyl-isothiazole-4-sulfonic acid |

Catalytic and Green Chemistry Approaches

Recent advances emphasize green and efficient catalysis for sulfonic acid and isothiazole derivatives synthesis:

- Magnetic nanoparticle-supported sulfonic acid catalysts have been used to efficiently catalyze sulfonation and related reactions, offering shorter reaction times and easier catalyst recovery.

- Natural solvent systems derived from agro-waste (e.g., orange peel extracts) and glycerol mixtures have been shown to facilitate heterocyclic compound synthesis with high yields and environmental benefits.

These methods can potentially be adapted for the preparation of this compound to improve sustainability.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The use of alkali metal iodide catalysts (e.g., potassium iodide) significantly improves the halogenation step’s selectivity and yield in methyl-isothiazole synthesis.

- Maintaining low temperatures (0–20 °C) during halogenation prevents side reactions such as chlorinated byproducts formation, improving product purity.

- Sulfonation reactions require careful temperature and reagent control to avoid ring cleavage or over-sulfonation.

- The application of magnetic nanoparticle-supported catalysts allows for easy recovery and reuse, reducing waste and increasing reaction efficiency.

- Green chemistry approaches using natural solvents and eutectic mixtures have shown promise in related heterocyclic syntheses, suggesting potential for adaptation to this compound.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Methyl-isothiazole-4-sulfonic acid with high purity, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of thioamide precursors followed by sulfonation. For example, sulfonic acid introduction can be achieved via controlled oxidation using hydrogen peroxide (H₂O₂) in the presence of sodium tungstate as a catalyst, which minimizes by-product formation under mild conditions . Temperature control (e.g., 40–60°C) and pH adjustment (neutral to slightly acidic) are critical for optimizing yield . Post-synthesis purification via recrystallization or reverse-phase HPLC ensures high purity (>98%), as validated by elemental analysis and spectral data .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments, particularly the sulfonic acid group’s deshielding effects .

- IR Spectroscopy : Strong absorption bands near 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O stretching) confirm sulfonic acid functionality .

- X-ray Crystallography : Resolves spatial arrangement, hydrogen-bonding networks, and crystal packing, as demonstrated in analogous sulfonic acid derivatives .

- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and S .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the sulfonic acid group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The sulfonic acid group acts as a strong electron-withdrawing group (EWG), polarizing the isothiazole ring and directing nucleophilic attacks to the C-5 position. Computational models (e.g., DFT calculations) can predict charge distribution and reactive sites, while experimental validation involves comparing reaction rates with non-sulfonated analogs. For instance, kinetic studies under varying pH conditions (e.g., acidic vs. basic) reveal enhanced electrophilicity at specific sites, corroborated by LC-MS monitoring of intermediate adducts .

Q. What experimental approaches resolve contradictions in reported stability data for this compound under different pH conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols:

- Controlled pH Buffers : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours.

- HPLC Monitoring : Quantify degradation products using a C18 column and UV detection at 254 nm .

- Comparative Analysis : Cross-reference results with structurally similar sulfonic acids (e.g., 4-Hydroxy-3-methylbenzenesulfonic acid) to identify trends in acid/base stability . Discrepancies often arise from impurities or solvent effects, necessitating strict control of starting material purity .

Q. How can the hydrogen-bonding network of this compound in crystal lattices be systematically studied?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolves intermolecular interactions, such as O-H···O and N-H···S bonds, with precision. Data refinement software (e.g., SHELXL) calculates bond lengths and angles .

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with hydrogen-bond strength by measuring decomposition temperatures .

- Comparative Crystallography : Analyze isostructural analogs (e.g., isoxazole sulfonic acids) to identify conserved packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.